molecular formula C11H16ClN B6212790 (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2728727-18-0

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6212790
CAS No.: 2728727-18-0
M. Wt: 197.70 g/mol
InChI Key: ZZLUULMDBPGAGN-PPHPATTJSA-N
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Description

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its significant role in various scientific fields. It is a hydrochloride salt form of an amine, which is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.

    Amination: The dihydroindene compound is then subjected to amination, introducing the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using industrial hydrogenation reactors to convert indene derivatives to dihydroindene.

    Large-Scale Amination: Employing large-scale reactors for the amination process.

    Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones or alcohols.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted amine compounds.

Scientific Research Applications

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride: A stereoisomer with similar properties but different spatial configuration.

    3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.

    3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with different chemical properties.

Uniqueness

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its free base or other derivatives.

Properties

CAS No.

2728727-18-0

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-10(12)8-5-3-4-6-9(8)11;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

ZZLUULMDBPGAGN-PPHPATTJSA-N

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C21)N)C.Cl

Canonical SMILES

CC1(CC(C2=CC=CC=C21)N)C.Cl

Purity

95

Origin of Product

United States

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